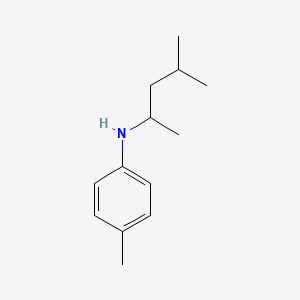

4-methyl-N-(4-methylpentan-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

4-methyl-N-(4-methylpentan-2-yl)aniline |

InChI |

InChI=1S/C13H21N/c1-10(2)9-12(4)14-13-7-5-11(3)6-8-13/h5-8,10,12,14H,9H2,1-4H3 |

InChI Key |

YHOUVIIZJVMGPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)CC(C)C |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies

Established Synthetic Routes for 4-methyl-N-(4-methylpentan-2-yl)aniline and its Analogues

Reductive amination is a highly versatile and widely used method for the synthesis of amines. wikipedia.org This process typically involves a two-step sequence within a single reaction vessel ("one-pot"). bu.edu First, an amine reacts with a carbonyl compound—in this case, 4-methylaniline (p-toluidine) and 4-methylpentan-2-one (methyl isobutyl ketone)—to form an imine intermediate through nucleophilic addition. bu.educhegg.com Subsequently, this imine is reduced to the target secondary amine using a suitable reducing agent. bu.edu

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride. quizlet.com The reaction is attractive because it forms complex molecules from simpler starting materials in a single procedural step. bu.edu The process can be performed under mild conditions and tolerates a wide array of functional groups. nih.gov In some instances, particularly with solid reactants like ortho-vanillin and para-toluidine, the initial imine formation can occur in a solvent-free solid-state reaction before reduction. chegg.comresearchgate.net

The direct reductive amination of 4-methyl-pentan-2-one with an aniline (B41778) derivative (p-anisidine, a close analogue to p-toluidine) has been studied, showcasing the feasibility of this approach. The choice of catalyst and conditions can significantly influence the reaction's efficiency and stereochemical outcome. nih.gov

Table 1: Asymmetric Reductive Amination of 4-methyl-pentan-2-one with p-Anisidine

| Catalyst/Counteranion | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 1a (X=Cl) | Inactive | - |

| 1b (X=SbF₆⁻) | 99 | 15 |

| 1b (X=PF₆⁻) | 99 | 35 |

| 1b (X=2-H) | 99 | 47 |

This table is based on data for the direct asymmetric reductive amination of 4-methyl-pentan-2-one with p-anisidine, a reaction analogous to the synthesis of the title compound. nih.gov

Hydroamination is an atom-economical process that involves the direct addition of an N-H bond of an amine across the double or triple bond of an alkene or alkyne. researchgate.netfrontiersin.org This method is a model of a modern, sustainable chemical process due to its 100% atom economy. frontiersin.org In the context of synthesizing this compound, this would involve the reaction of 4-methylaniline with an alkene such as 4-methyl-1-pentene (B8377) or 4-methyl-2-pentene.

The reaction can be catalyzed by a wide range of catalysts, including those based on alkali metals, acids, and transition metals. libretexts.org A significant challenge in hydroamination is controlling the regioselectivity, which determines whether the amine adds to the more substituted (Markovnikov product) or less substituted (anti-Markovnikov product) carbon of the double bond. researchgate.net For instance, palladium-catalyzed hydroamination of styrene (B11656) with aniline can yield the anti-Markovnikov product. libretexts.org Late transition metal complexes are often employed as homogeneous catalysts for these transformations. researchgate.net

Multi-step synthetic sequences offer an alternative route to the target compound, often by building or modifying the precursors before the final C-N bond formation. For example, one could start with a more readily available precursor like 4-nitrotoluene, reduce the nitro group to an amine to form 4-methylaniline, and then perform a reductive amination as the final step. nih.gov

Another sophisticated multi-step approach involves using an N-methoxy group as a reactivity control element. nih.gov This two-step synthesis of multi-substituted amines begins with the coupling of an N-methoxyamide with an aldehyde, followed by nucleophilic addition to the amide carbonyl. nih.govresearchgate.net This strategy allows for the construction of complex amine structures through a controlled sequence. nih.gov Such methods provide flexibility in introducing various substituents and controlling the final molecular architecture. researchgate.net

Catalytic Approaches in Amine Synthesis

Catalysis is central to modern amine synthesis, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric methods. Transition metals like palladium and iridium are particularly prominent.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. organic-chemistry.orgmit.edu This methodology allows for the synthesis of aromatic amines by coupling an aryl halide or sulfonate with an amine. To synthesize this compound via this route, one would react an aryl halide such as 4-chlorotoluene (B122035) or 4-bromotoluene (B49008) with 4-methylpentan-2-amine.

The success of these reactions hinges on the catalyst system, which typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine (B1218219) ligand. mit.edursc.org These catalyst systems are effective for a broad range of substrates, including electron-poor anilines and electron-rich aryl bromides. mit.edu The use of ammonium (B1175870) salts as an alternative to gaseous ammonia (B1221849) has also been developed to improve safety and reduce catalyst deactivation. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Aromatic Amine Synthesis

| Aryl Halide | Amine | Catalyst System | Yield (%) |

|---|---|---|---|

| Aryl Bromide | Aniline | Pd(OAc)₂ / DPEphos | High |

| Aryl Chloride | Ammonia (as (NH₄)₂SO₄) | Palladium / Ligand | High Selectivity |

This table summarizes general findings from various sources on palladium-catalyzed amination. organic-chemistry.orgmit.edu

Iridium complexes have emerged as highly efficient catalysts for reductive amination. jst.go.jporganic-chemistry.org These catalysts exhibit high activity and functional group tolerance under mild conditions, often utilizing transfer hydrogenation with hydrogen sources like formic acid or ammonium formate (B1220265). jst.go.jporganic-chemistry.org This approach avoids the need for high-pressure hydrogen gas, making it more practical for laboratory settings. jst.go.jp

Iridium catalysts can be used for the direct conversion of ketones to primary amines using ammonium formate as both the nitrogen and hydride source. nih.govorganic-chemistry.org Furthermore, iridium complexes bearing specific ligands, such as a 2-picolinamide moiety, are effective for the direct reductive amination of ketones. organic-chemistry.org A significant advancement is the development of direct asymmetric reductive amination (DARA), which can produce chiral amines with high enantioselectivity. nih.gov The cooperative action of a cationic Iridium(III) complex and a chiral phosphate (B84403) counteranion can effectively catalyze the DARA of a wide range of aliphatic ketones, including 4-methyl-pentan-2-one. nih.gov This demonstrates a powerful catalytic method for producing specific, stereochemically defined amine products. nih.gov

Emerging Catalytic Systems for Anilines

The direct N-alkylation of anilines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a significant advancement in green and atom-economical synthesis. scientific.netacs.orgacs.org This process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, which then reacts with the amine to form an imine. The same catalyst, which had transiently stored the hydrogen, then reduces the imine to the final N-alkylated amine, with water as the only byproduct. acs.org

Recent research has focused on developing more efficient, selective, and sustainable catalysts for this transformation. While precious metals like ruthenium and iridium have been extensively studied, significant progress has been made using earth-abundant, first-row transition metals such as iron, cobalt, and nickel. rsc.orgnih.govacs.org

Key developments in this area include:

Ruthenium and Iridium Complexes: These catalysts, often featuring N-heterocyclic carbene (NHC) or pincer ligands, are highly effective for the N-alkylation of anilines with a broad range of alcohols. nih.govacs.orgrsc.org Ruthenium-catalyzed systems have been shown to efficiently alkylate various aniline derivatives with primary alcohols, including complex carbohydrate-derived alcohols. rsc.orgrsc.org

Cobalt and Nickel Catalysts: Homogeneous cobalt pincer complexes have been reported for the N-alkylation of aromatic amines at temperatures as low as 80 °C. rsc.org Nickel-based systems are also gaining prominence as a cost-effective alternative for the selective monoalkylation of anilines. rsc.org

Heterogeneous Catalysts: To simplify catalyst recovery and reuse, heterogeneous catalysts are being developed. Systems based on copper, palladium on carbon (Pd/C), and various mixed metal oxides have demonstrated high efficiency and selectivity in N-alkylation reactions. rsc.orgresearchgate.net For instance, a heterogeneous copper catalyst can facilitate the N-alkylation of aniline with secondary alcohols without requiring any additives. rsc.org

A direct and highly efficient synthetic route to this compound is through the reductive amination of 4-methylaniline (p-toluidine) with 4-methylpentan-2-one. This reaction is typically catalyzed by a metal catalyst in the presence of a reducing agent.

| Catalyst System | Substrates (Aniline + Alcohol) | Key Features | Yield (%) |

|---|---|---|---|

| Co(II) PNP pincer complex | Arylamines + Benzylic/Aliphatic Alcohols | Homogeneous, mild conditions (80 °C), selective mono-alkylation. rsc.org | High |

| [RuCl₂(p-cymene)]₂ / dppf | Anilines + Primary Carbohydrate Alcohols | "Borrowing hydrogen" mechanism, synthesis of aminosugars. rsc.org | up to 97% |

| Ir(III)-NHC Complexes | Aniline derivatives + Benzyl alcohols | Solvent-free conditions, high efficiency compared to Ru(II) analogues. nih.govacs.org | up to 99% |

| Heterogeneous Copper | Aniline + Secondary Alcohols | Additive-free, no waste products, intrinsically safe. rsc.org | Good to Excellent |

| Fe(ClO₄)₃/SiO₂ | Aromatic amines + Alcohols | Heterogeneous, water is the only by-product. researchgate.net | Good to Excellent |

Chemo- and Stereoselective Synthetic Considerations

The structure of this compound contains a stereocenter at the second carbon of the pentyl group. Consequently, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods. Asymmetric reductive amination (ARA) of a prochiral ketone (4-methylpentan-2-one) with 4-methylaniline is the most direct approach to establish this stereocenter with high enantiopurity. liv.ac.uk

This transformation is typically achieved using a chiral catalyst system that can differentiate between the two enantiotopic faces of the imine intermediate formed in situ.

Transition Metal Catalysis: Chiral catalyst systems, often composed of a transition metal (e.g., Ruthenium, Rhodium, Iridium, Nickel) and a chiral ligand (e.g., BINAP, Ph-BPE, Josiphos), are widely used for asymmetric hydrogenation of imines. acs.orgresearchgate.net For example, Ru(OAc)₂{(S)-binap} has been successfully used in the direct asymmetric reductive amination of various ketones, achieving excellent enantioselectivities. acs.org

Organocatalysis: Chiral Brønsted acids, such as SPINOL-derived phosphoric acids, can catalyze the asymmetric reductive amination of ketones, often using a Hantzsch ester or pinacolborane as the reductant. organic-chemistry.org These systems are attractive due to their metal-free nature.

Biocatalysis: The use of enzymes, particularly imine reductases (IREDs), is a rapidly growing field for the synthesis of chiral amines. capes.gov.br Engineered enzymes can exhibit extremely high levels of stereoselectivity (often >99% enantiomeric excess, ee) and operate under mild, aqueous conditions.

The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity, leading to the desired stereoisomer of the final product.

| Reaction Type | Catalyst/Ligand System | Substrates | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Asymmetric Reductive Amination | Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted pyridines + NH₄(TFA) | 94.6% to >99.9% acs.org |

| Asymmetric Reductive Amination | SPINOL-derived borophosphates | Ketones + Anilines (with pinacolborane) | up to 99% organic-chemistry.org |

| Asymmetric Carbene N-H Insertion | Engineered Myoglobin Variants | Anilines + 2-Diazopropanoate esters | up to 82% rochester.edu |

| Asymmetric Hydrogenation | Ni(OAc)₂ / (S,S)-Ph-BPE | Alkynone imines | >99% researchgate.net |

Regioselectivity in the synthesis of N-substituted anilines presents two main challenges: controlling the position of substitution on the aromatic ring and controlling the degree of substitution on the nitrogen atom.

C-N Bond Formation (Ring Substitution): The synthesis of this compound typically starts from 4-methylaniline, where the regiochemistry on the aromatic ring is already defined. However, in syntheses starting from simpler aromatics, the position of the amino group is directed by other substituents on the ring. For instance, in electrophilic amination reactions, the directing effects of existing groups (ortho-, para-, or meta-directing) govern the outcome. Modern cross-coupling methods, like the Buchwald-Hartwig amination, allow for the precise formation of a C-N bond at a pre-functionalized position (e.g., an aryl halide). researchgate.net Recent advances even allow for dehydrogenative aromatization of substituted cyclohexanones to produce specific aniline derivatives, offering a novel way to control regioselectivity. bohrium.com

N-Alkylation (Nitrogen Substitution): A primary challenge in N-alkylation is preventing over-alkylation, which leads to mixtures of secondary amines, tertiary amines, and even quaternary ammonium salts. psu.eduncert.nic.in Achieving selective mono-N-alkylation is a key goal. Several strategies are employed to control this:

Catalyst Design: Many modern catalytic systems are designed to be highly selective for mono-alkylation. The steric bulk of the catalyst-ligand complex can prevent the secondary amine product from re-entering the catalytic cycle for a second alkylation. rsc.org

Reaction Conditions: Adjusting the stoichiometry of the reactants (e.g., using the amine in excess) can favor mono-alkylation. Furthermore, reaction parameters like temperature and time can be optimized to halt the reaction after the desired product is formed.

Use of Ionic Liquids: Performing N-alkylation in ionic liquids has been shown to minimize over-alkylation, as the mono-alkylated product often precipitates as a salt, effectively removing it from the reaction mixture. psu.edu

| Reaction Type | Selectivity Challenge | Control Strategy |

|---|---|---|

| N-Alkylation | Mono- vs. Di-/Tri-alkylation | Use of sterically hindered catalysts; control of stoichiometry; use of ionic liquids to precipitate mono-alkylated product. rsc.orgpsu.edu |

| Buchwald-Hartwig Amination | Ring substitution position (ortho, meta, para) | Precise C-N bond formation at the site of a pre-installed halide or triflate group. researchgate.net |

| Electrophilic Aromatic Substitution | Ring substitution position (ortho, meta, para) | Controlled by the electronic directing effects of existing substituents on the aromatic ring. wikipedia.org |

| Dehydrogenative Aromatization | Ring substitution pattern | Synthesis of a specifically substituted cyclohexanone (B45756) precursor, which dictates the final aniline substitution pattern. bohrium.com |

Oxidation Chemistry and Radical Intermediates

The oxidation of this compound is characterized by the formation of cation radicals and subsequent dehydrogenation processes. These reactions are pivotal in understanding its degradation pathways and potential for transformation into other chemical entities.

Formation and Characterization of Cation Radicals from Aniline Derivatives

The one-electron oxidation of N-alkylanilines, such as this compound, leads to the formation of corresponding cation radicals. This process can be initiated electrochemically or through chemical oxidants. Studies on analogous compounds, like N,N-dimethyl-p-toluidine, demonstrate that the initial oxidation is a reversible one-electron transfer, forming a cation radical that can be relatively stable under certain conditions. The stability and subsequent reactivity of this radical are influenced by the solvent, the presence of nucleophiles, and the nature of the substituents on the aniline ring and the nitrogen atom.

The characterization of these cation radicals often involves techniques such as cyclic voltammetry and electron spin resonance (ESR) spectroscopy. For instance, the electrochemical oxidation of N-alkylanilines shows a characteristic anodic peak corresponding to the formation of the cation radical. The subsequent fate of this radical intermediate is dictated by competing reaction pathways, including deprotonation, dimerization, and further oxidation.

Dehydrogenation Processes and Product Formation

Following the formation of the cation radical, dehydrogenation is a common subsequent reaction step. This process can involve the abstraction of a hydrogen atom from either the N-alkyl group or the methyl group on the aromatic ring. In the case of this compound, the secondary alkyl group (4-methylpentan-2-yl) presents multiple sites for hydrogen abstraction.

The electrochemical oxidation of primary amines on surfaces like NiOOH is understood to proceed via dehydrogenation, ultimately leading to the formation of nitriles. This process is believed to occur through a series of potential-dependent hydrogen atom or hydride transfer steps. While this specific example relates to primary amines, the underlying principle of dehydrogenation is relevant to the oxidation of secondary amines like this compound. The products of such dehydrogenation reactions can include imines and other unsaturated species, depending on the reaction conditions and the specific site of hydrogen loss.

Reactions with Environmental Species

The environmental fate of this compound is largely determined by its reactions with ubiquitous atmospheric species, such as hydroxyl radicals, and its response to photochemical degradation.

Mechanism and Kinetics of Reaction with Hydroxyl Radicals (OH)

Hydroxyl radicals (•OH) are highly reactive species in the atmosphere and play a crucial role in the degradation of many organic compounds. The reaction of •OH with aniline derivatives can proceed via two primary pathways: addition to the aromatic ring or hydrogen abstraction from the N-H or C-H bonds of the alkyl substituents.

For N-alkylanilines, both pathways are competitive. The addition of the hydroxyl radical to the aromatic ring leads to the formation of a hydroxycyclohexadienyl-type radical. This intermediate can then undergo further reactions, often leading to ring-opening or the formation of phenolic products. Hydrogen abstraction from the N-alkyl group generates an α-aminoalkyl radical. The relative importance of these pathways is dependent on the specific structure of the aniline derivative and the reaction conditions. Kinetic studies on related compounds provide insights into the rate constants and activation energies for these reactions, which are essential for modeling the atmospheric lifetime of this compound.

Photochemical Reaction Pathways

The absorption of ultraviolet (UV) radiation can induce photochemical reactions in N-alkylanilines. These reactions often involve the homolytic cleavage of the N-alkyl bond, leading to the formation of an anilino radical and an alkyl radical. These radical intermediates can then undergo a variety of subsequent reactions, including recombination, disproportionation, and reactions with solvent molecules or other species present in the medium.

The degradation of aniline in the presence of photosensitizers has been shown to be enhanced, suggesting that indirect photolysis pathways can also contribute to its transformation. The specific products of the photochemical degradation of this compound would depend on the wavelength of irradiation, the solvent, and the presence of other reactive species.

Functional Group Transformations and Derivatization

The amino group of this compound is a key site for functional group transformations and derivatization. These reactions are important for analytical purposes and for the synthesis of new compounds with desired properties.

Derivatization of secondary amines is a common practice in analytical chemistry, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis. Acylation, silylation, and the formation of carbamates are among the most widely used derivatization methods. These reactions aim to increase the volatility and thermal stability of the analyte, as well as to introduce a chromophore or fluorophore for enhanced detection.

Reactions at the Secondary Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen makes it nucleophilic and basic, allowing it to participate in a range of reactions.

N-Alkylation and N-Acylation: As a secondary amine, the nitrogen atom can react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides, anhydrides) to form tertiary amines or amides, respectively. N-alkylation can sometimes lead to over-alkylation, forming quaternary ammonium salts, though this is less common with sterically hindered secondary amines. psu.eduwikipedia.org N-acylation is typically a high-yield reaction that converts the amine into a less basic and less nucleophilic amide. researchgate.net

Reaction with Nitrous Acid: Secondary aromatic amines react with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid, to form N-nitrosamines. msu.edulibretexts.org These compounds are characteristically yellow oils and are a hallmark reaction for secondary amines. libretexts.org

Oxidation: The nitrogen can be oxidized by various oxidizing agents. For instance, oxidation of substituted p-toluidines can lead to the formation of products like azo compounds (containing an -N=N- linkage) or azoxy compounds (-N=N⁺-O⁻-). mdpi.com The specific product depends heavily on the oxidant and reaction conditions used. mdpi.com

| Reaction Type | Reagent(s) | Product Type | General Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | Forms a new C-N bond; risk of over-alkylation. psu.edu |

| N-Acylation | Acyl Chloride (R'COCl) or Anhydride ((R'CO)₂O) | N,N-Disubstituted Amide | Generally high-yield; product is less basic. researchgate.net |

| Nitrosation | Nitrous Acid (HONO) | N-Nitrosamine | Characteristic reaction for secondary amines. libretexts.org |

| Oxidation | H₂O₂, KMnO₄, etc. | Azo or Azoxy compounds, among others | Product outcome is highly dependent on conditions. mdpi.com |

Electrophilic Aromatic Substitution on the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the presence of two electron-donating groups: the N-(4-methylpentan-2-yl)amino group and the 4-methyl group.

Directing Effects: Both the secondary amino group (-NHR) and the alkyl group (-CH₃) are activating and ortho-, para-directing. chemistrysteps.com The amino group is a significantly stronger activating group than the methyl group due to its ability to donate its lone pair of electrons into the ring via resonance. chemistrysteps.combyjus.com

Regioselectivity: The positions on the ring are numbered relative to the amino group (C1). The methyl group is at C4.

Ortho-positions (C2, C6): These positions are strongly activated by the powerful resonance effect of the amino group. libretexts.orgyoutube.com

Meta-positions (C3, C5): These are activated by the inductive effect of the amino group and are also ortho to the methyl group, receiving activation from it as well.

Para-position (C4): This position is blocked by the methyl group.

Given the superior activating strength of the amino group, electrophilic attack will be predominantly directed to the positions ortho to it (C2 and C6). byjus.comvanderbilt.edu However, the bulky 4-methylpentan-2-yl substituent on the nitrogen may provide some steric hindrance, potentially reducing the yield of ortho-substituted products compared to a less hindered amine. nih.gov Therefore, substitution is most likely to occur at the C2 and C6 positions.

| Position | Activating Group(s) | Predicted Reactivity | Notes |

|---|---|---|---|

| C2, C6 (ortho to -NHR) | -NHR (strong, resonance), -CH₃ (weak, inductive) | Most reactive | Strongly activated by the amino group; potential for steric hindrance. youtube.com |

| C3, C5 (meta to -NHR) | -NHR (inductive), -CH₃ (ortho, hyperconjugation/inductive) | Less reactive | Significantly less activated than the ortho positions. libretexts.org |

| C4 (para to -NHR) | -CH₃ group present | Blocked | Position is already substituted. |

Functionalization of the Alkyl Chain (e.g., C-H functionalization)

Direct functionalization of the C-H bonds on the 4-methylpentan-2-yl chain is a more advanced transformation. Such reactions typically require transition metal catalysis to activate the otherwise inert C(sp³)-H bonds.

Palladium and Nickel Catalysis: Research in C-H activation has shown that palladium and nickel catalysts can functionalize C-H bonds. mdpi.comnih.gov Often, these reactions are directed by a coordinating group. In the case of N-alkyl anilines, the amine nitrogen itself can act as a directing group, typically favoring functionalization at the ortho position of the aromatic ring. nih.govresearchgate.net However, specific catalytic systems have been developed for C(sp³)-H activation. For the 4-methylpentan-2-yl group, functionalization could theoretically occur at various positions, with tertiary C-H bonds often being more reactive, but selectivity can be challenging to control without a specific directing group on the alkyl chain itself. nih.gov

Intramolecular Cyclization: Under certain conditions, C-H activation of an alkyl chain can lead to intramolecular cyclization, forming heterocyclic structures. This often involves the formation of a palladacycle or nickelacycle intermediate. nih.govmdpi.com

Formation of Schiff Bases and Imine Chemistry

Schiff bases (or imines) are formed from the reaction of a primary amine with an aldehyde or a ketone. Since this compound is a secondary amine (the nitrogen is bonded to two carbon atoms and only one hydrogen), it cannot form a stable imine. chemistrysteps.comlibretexts.org

Instead, secondary amines react with enolizable aldehydes and ketones under mildly acidic conditions to form enamines . youtube.commasterorganicchemistry.com

Enamine Formation Mechanism:

The secondary amine performs a nucleophilic attack on the carbonyl carbon. jove.com

Proton transfers lead to the formation of a carbinolamine intermediate. jove.com

The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.org

The nitrogen's lone pair helps to eliminate the water molecule, forming a positively charged iminium ion. libretexts.org

Since there is no proton on the nitrogen to remove (as in imine formation), a proton is abstracted from an adjacent carbon (the α-carbon of the original carbonyl compound) by a weak base. This forms a C=C double bond, yielding the neutral enamine product. chemistrysteps.comjove.com

This reaction is reversible and is often driven to completion by removing the water that is formed. youtube.com

Synthesis of Specific Functionalized Analogs (e.g., Carbamates, Sulfonamides)

The nucleophilic nitrogen of this compound allows for the straightforward synthesis of important functionalized derivatives like carbamates and sulfonamides.

Carbamate (B1207046) Synthesis: Carbamates can be synthesized from secondary amines through several routes. A common modern approach involves the reaction of the amine with carbon dioxide (CO₂) in the presence of a base and an alkylating agent. nih.govacs.orgresearchgate.net The amine first reacts with CO₂ to form a carbamate anion, which is then trapped by an electrophile (like an alkyl halide) to form the final carbamate product. nih.govrsc.org

Sulfonamide Synthesis: The most traditional and widely used method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. ucl.ac.ukrsc.orgcbijournal.com The base neutralizes the HCl byproduct generated during the reaction. This reaction is generally robust and provides high yields of the corresponding N,N-disubstituted sulfonamide. cbijournal.com

| Analog Type | Typical Reagents | General Reaction | Key Features |

|---|---|---|---|

| Carbamate | 1. CO₂, Base (e.g., DBU) 2. Alkyl Halide (R'-X) | Ar-NHR + CO₂ + R'-X → Ar-N(R)CO₂R' | Utilizes CO₂ as a C1 building block; mild conditions are often possible. nih.govacs.org |

| Sulfonamide | Sulfonyl Chloride (R'SO₂Cl), Base (e.g., Pyridine) | Ar-NHR + R'SO₂Cl → Ar-N(R)SO₂R' | A classic, high-yielding transformation for secondary amines. rsc.orgcbijournal.com |

Chemical and Physical Properties

Table 1: Physical Properties of Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| p-Toluidine (B81030) | C₇H₉N | 107.15 | 200 | 41-46 |

Data sourced from publicly available chemical databases.

Spectroscopic and Advanced Characterization Techniques

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" by revealing the presence of specific functional groups. For 4-methyl-N-(4-methylpentan-2-yl)aniline, key vibrational modes can be predicted.

The N-H stretching vibration of the secondary amine is expected to produce a distinct, sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups in the pentyl and tolyl fragments would result in strong absorptions in the 2850-2960 cm⁻¹ range.

The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations within the ring, which are expected to generate characteristic absorptions in the 1500-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine would likely be observed in the 1250-1360 cm⁻¹ range. Finally, out-of-plane (OOP) bending vibrations for the para-substituted aromatic ring would give rise to a strong band between 800-860 cm⁻¹, providing clear evidence of the 1,4-disubstitution pattern.

Table 1: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch (sp²) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (sp³) | Alkyl Groups | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

Raman Spectroscopy Applications

Raman spectroscopy, like FTIR, provides information on molecular vibrations but is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. spectroscopyonline.com For N-alkylanilines, Raman spectroscopy can effectively characterize the polymer films derived from them and monitor polymerization kinetics in real-time. researchgate.net

In the analysis of this compound, the symmetric vibrations of the aromatic ring would be expected to produce strong Raman signals. The C-N stretching band is also a key feature in the Raman spectra of substituted anilines. researchgate.net This technique is invaluable for obtaining a molecular fingerprint, aiding in material identification and the study of chemical structures. spectroscopyonline.comrenishaw.com The non-destructive nature of Raman spectroscopy allows for the analysis of samples in various states, including solids and liquids, without extensive preparation. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iqwikipedia.org

Proton (1H) NMR for Structural and Purity Assessment

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals would be expected for each unique proton environment.

The single proton attached to the nitrogen (N-H) would likely appear as a broad singlet. The aromatic protons on the p-substituted ring would present as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm), characteristic of an AA'BB' system. The protons of the methyl group on the aniline (B41778) ring would produce a singlet. For the 4-methylpentan-2-yl group, the spectrum would be more complex, showing a multiplet for the proton on the carbon attached to the nitrogen (CH-N), a multiplet for the CH group at the 4-position, a doublet for the terminal methyl group adjacent to the CH-N, and two doublets for the diastereotopic methyl groups at the end of the chain. Integration of the signal areas would confirm the ratio of protons in the molecule, serving as a purity check.

Table 2: Predicted ¹H NMR Signals for this compound

| Proton Environment | Expected Chemical Shift (δ ppm) | Expected Multiplicity |

|---|---|---|

| N-H | Variable, broad | Singlet (s) |

| Ar-H (ortho to NH) | ~6.5 - 7.0 | Doublet (d) |

| Ar-H (ortho to CH₃) | ~7.0 - 7.5 | Doublet (d) |

| N-CH | ~3.5 - 4.5 | Multiplet (m) |

| Ar-CH₃ | ~2.2 - 2.4 | Singlet (s) |

| CH₂ | ~1.4 - 1.8 | Multiplet (m) |

| CH-(CH₃)₂ | ~1.6 - 2.0 | Multiplet (m) |

| N-CH-CH₃ | ~1.2 - 1.4 | Doublet (d) |

Carbon-13 (13C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment.

For this compound, four signals would be expected in the aromatic region (typically δ 110-150 ppm), corresponding to the four unique carbon environments of the para-substituted ring. The carbon attached to the nitrogen (C-N) would be the most upfield of these. The aliphatic region would show signals for the methyl group on the ring, as well as the five distinct carbons of the 4-methylpentan-2-yl side chain. The chemical shifts of these carbons provide unambiguous confirmation of the molecule's carbon framework.

Table 3: Predicted ¹³C NMR Signals for this compound

| Carbon Environment | Expected Chemical Shift (δ ppm) |

|---|---|

| Ar-C (ipso, attached to N) | 140 - 150 |

| Ar-C (ipso, attached to CH₃) | 125 - 135 |

| Ar-C (ortho to N) | 110 - 120 |

| Ar-C (ortho to CH₃) | 128 - 132 |

| N-CH | 50 - 60 |

| CH₂ | 40 - 50 |

| CH-(CH₃)₂ | 25 - 35 |

| Ar-CH₃ | 20 - 25 |

| N-CH-CH₃ | 20 - 25 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

For complex molecules, one-dimensional NMR spectra can be ambiguous. Advanced two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and definitively establish the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. It would be used to trace the connectivity within the 4-methylpentan-2-yl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. researchgate.net It is crucial for connecting different fragments of the molecule, for instance, by showing a correlation between the N-H proton and the aromatic carbons, or between the N-CH proton and the ipso-carbon of the aniline ring.

While less common for routine analysis of small molecules, Solid-State NMR (SSNMR) could be used to study the compound in its solid form, providing information on molecular conformation and packing in the crystal lattice.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of semi-volatile and non-volatile compounds. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. For this compound, LC-MS is ideally suited for determining its purity, identifying impurities, and studying its degradation products.

A typical LC-MS analysis would involve injecting a solution of the compound onto an HPLC column (commonly a reverse-phase C18 column) where it is separated from other components in the mixture based on its polarity. The separated components then elute from the column and enter the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺.

For this compound (molecular weight 191.31 g/mol ), the expected protonated molecular ion would be observed at an m/z of 192.32. By coupling MS with tandem mass spectrometry (MS/MS), further structural information can be obtained by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. While specific LC-MS/MS studies on this exact molecule are not widely published, methods for related compounds such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) are well-established and utilize LC-MS/MS for detection and quantification in various matrices.

Table 1: Illustrative LC-MS Parameters for Analysis of this compound

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution, e.g., 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion | [M+H]⁺ |

| Expected m/z | 192.32 |

Gas Chromatography-Mass Spectrometry (GC-MS) and 2D GC/MS (GCxGC/MS) for Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds. Given its nature, this compound is amenable to GC-MS analysis. In this technique, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that is useful for structural elucidation and library matching.

The analysis of anilines and their derivatives by GC-MS is a well-established method. For complex samples, such as industrial formulations or environmental extracts, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced separation power. GCxGC utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving components that would otherwise co-elute in a single-dimension separation. wpmucdn.comcdnsciencepub.com This is particularly valuable for distinguishing isomers and analyzing the target compound in a complex matrix.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. researchgate.netbldpharm.com Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS.

For this compound (C₁₃H₂₁N), the theoretical exact mass of the neutral molecule is 191.1674. The protonated molecule [M+H]⁺ would have a theoretical exact mass of 192.1752. An HRMS instrument could measure this mass with high accuracy, allowing for confident differentiation from other compounds with the same nominal mass but different elemental compositions. chemicalbook.com This capability is crucial for identifying unknown metabolites or degradation products in research and industrial settings. A study on the related compound 6PPD-quinone utilized high-resolution, accurate mass (HRAM) analysis to confirm its identity, demonstrating the power of this technique for this class of molecules. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals or radical ions. rockymountainlabs.com While this compound is not a radical in its stable state, it can potentially form a radical cation through oxidation (loss of an electron from the nitrogen atom).

ESR spectroscopy could be used to study the formation and structure of this radical cation. The resulting spectrum would provide information about the electronic environment of the unpaired electron. Hyperfine splitting in the ESR spectrum, caused by the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H), can reveal how the electron's spin density is distributed across the molecule. rsc.org Studies on the radical cations of related compounds, like N,N,N',N'-tetraalkyl-p-phenylenediamines (Wurster's cations), have been successfully conducted using ESR, providing detailed insights into their electronic structures. nist.gov Similarly, ESR has been used to study radicals in polymers derived from substituted anilines, such as poly(o-methyl)aniline. spectrabase.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required.

Other Spectroscopic Methods

In addition to the advanced techniques above, several other standard spectroscopic methods are essential for the routine characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules in solution.

The ¹H NMR spectrum would show distinct signals for the aromatic protons (in the ~6.5-7.2 ppm range), the N-H proton (a broad signal), and the various aliphatic protons of the methyl and methylpentyl groups, with their characteristic chemical shifts, splitting patterns (multiplicity), and integrations.

The ¹³C NMR spectrum would reveal the number of unique carbon environments, distinguishing between the aromatic carbons, the aliphatic carbons of the side chain, and the two methyl groups.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. As a secondary aromatic amine, this compound would exhibit characteristic absorption bands. wpmucdn.com A key feature would be the N-H stretching vibration, which for secondary amines typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. rockymountainlabs.comrsc.org Other significant peaks would include C-H stretches for the aromatic and aliphatic parts, C=C stretching for the aromatic ring (~1500-1600 cm⁻¹), and the C-N stretching vibration (~1250-1335 cm⁻¹). orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Aromatic compounds like anilines have characteristic UV-Vis spectra. The spectrum of this compound would be expected to show absorption bands related to the π→π* transitions of the substituted benzene ring. The position and intensity of these bands are influenced by the substitution pattern on the aromatic ring and the nitrogen atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a chemical compound. For aromatic compounds like this compound, this absorption is primarily due to electronic transitions of π-electrons in the benzene ring. The aniline chromophore, which consists of a benzene ring attached to a nitrogen atom, typically exhibits two main absorption bands.

The first, more intense band, known as the E2-band, is expected to appear at a shorter wavelength, generally around 230-240 nm. This band arises from the π → π* transition of the benzenoid system. The second, less intense band, referred to as the B-band, is anticipated at a longer wavelength, typically in the range of 280-290 nm. This band is characteristic of the benzene ring and is sensitive to the substitution pattern.

The presence of an alkyl group (4-methyl) on the benzene ring and the N-alkyl substituent (4-methylpentan-2-yl) would likely cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted aniline. This is due to the electron-donating nature of alkyl groups, which can influence the energy levels of the π-orbitals. However, without experimental data, the precise values for the molar absorptivity (ε) and the wavelength of maximum absorbance (λmax) for this compound remain undetermined.

Photoelectron Spectroscopy (e.g., Zero Kinetic Energy Photoelectron Spectroscopy)

Photoelectron spectroscopy provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy is a high-resolution technique that specifically detects electrons with near-zero kinetic energy, providing very precise measurements of the ionization energies to different vibrational and rotational states of the resulting cation.

For this compound, the lowest ionization energy would correspond to the removal of an electron from the highest occupied molecular orbital (HOMO). In aniline and its derivatives, the HOMO is typically associated with the nitrogen lone pair, which has significant π-character due to delocalization into the aromatic ring.

A ZEKE spectrum would therefore provide an accurate value for the adiabatic ionization energy of the molecule. Additionally, the spectrum would likely exhibit a vibrational structure corresponding to the vibrational modes of the cation that are activated during the photoionization process. These vibrational frequencies can be compared with theoretical calculations to provide detailed insights into the geometry and bonding of the molecular ion. As with UV-Vis spectroscopy, specific experimental ZEKE studies on this compound are not available in the current scientific literature, precluding the presentation of specific research findings or data tables.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of molecules at the atomic and electronic levels. For a molecule like 4-methyl-N-(4-methylpentan-2-yl)aniline, these calculations can elucidate its preferred three-dimensional shape, its vibrational modes which correspond to infrared spectroscopy peaks, and the electronic environment of its atoms, which can be correlated with Nuclear Magnetic Resonance (NMR) data.

Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Methods such as DFT, often with the B3LYP functional, and a basis set like 6-311++G(d,p), are commonly used for this purpose.

Hypothetical Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (aniline) | 1.40 Å |

| N-C (alkyl) | 1.46 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-N-C | 118.5° |

| H-N-C | 115.0° | |

| Dihedral Angle | C-C-N-C | 15.0° |

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and twisting of bonds. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to help in the assignment of the observed spectral bands.

For this compound, characteristic vibrational modes would include the N-H stretch, C-H stretches of the aromatic ring and the alkyl chain, C-N stretching, and various ring deformation modes. Theoretical calculations can help to distinguish between these closely spaced vibrational frequencies.

Hypothetical Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3450 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3100 |

| C-H Stretch (Aliphatic) | Alkyl Chain | 2870 - 2960 |

| C-N Stretch | Aryl-Amine | 1320 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1500 - 1600 |

Theoretical calculations can also predict the NMR chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined.

These calculated chemical shifts can be an invaluable tool for interpreting complex experimental NMR spectra, helping to assign specific peaks to particular atoms within the this compound molecule. This is particularly useful for distinguishing between the various chemically distinct protons and carbons in the structure.

Hypothetical ¹³C and ¹H NMR Chemical Shifts

| Atom | Environment | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |

| C (ipso-N) | Aromatic | 147.5 | - |

| C (para-CH₃) | Aromatic | 129.8 | - |

| CH₃ (para) | Aromatic | 20.5 | 2.25 |

| CH (N-alkyl) | Aliphatic | 52.0 | 3.50 |

| NH | Amine | - | 3.80 |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods allow for the detailed analysis of the molecular orbitals and the derivation of various reactivity descriptors. This information is key to understanding how this compound will behave in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally suggests that a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, reflecting the electron-donating nature of this part of the molecule.

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These fundamental properties can be calculated computationally. The IP can be estimated from the energy of the HOMO, and the EA from the energy of the LUMO, a concept known as Koopmans' theorem, although more accurate methods are also available. These values provide quantitative measures of the molecule's ability to undergo oxidation and reduction, respectively.

Hypothetical Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -5.20 |

| LUMO Energy | 0.85 |

| HOMO-LUMO Gap | 6.05 |

| Ionization Potential | 7.10 |

| Electron Affinity | 0.30 |

Chemical Hardness, Softness, and Electrophilicity Index

These global reactivity descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They help in predicting the reactivity and stability of a molecule.

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration.

Chemical Softness (S) is the reciprocal of hardness and indicates how easily a molecule can undergo electronic changes.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Without specific DFT (Density Functional Theory) or other quantum chemical calculations for this compound, these values cannot be reported.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface map is a crucial tool for understanding molecular reactivity. It visually represents the electrostatic potential on the electron density surface, identifying electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). This analysis would reveal the most likely sites for electrophilic and nucleophilic attacks on this compound.

Computational Studies of Reaction Mechanisms and Kinetics

This area of study uses computational methods to model the step-by-step process of a chemical reaction and predict its rate.

Potential Energy Surface (PES) Mapping

A PES is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. Mapping the PES for a reaction involving this compound would identify reactants, products, intermediates, and transition states, thereby elucidating the reaction pathway. For example, studies on the simpler molecule, 4-methylaniline, have detailed its atmospheric reaction with hydroxyl radicals by mapping the complex PES for various addition and abstraction pathways. mdpi.com

Transition State Theory and Microcanonical RRKM Theory for Rate Coefficients

Transition State Theory (TST) is a fundamental theory for calculating the rates of elementary chemical reactions. It assumes a quasi-equilibrium between the reactants and the activated complex (transition state). mdpi.com

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory is a more sophisticated statistical theory used to calculate the rate constants of unimolecular reactions, particularly those that are pressure-dependent. mdpi.com

Applying these theories requires detailed knowledge of the vibrational frequencies and energies of the reactants and transition states on the PES, which are currently unavailable for this compound.

Intermolecular Interactions and Supramolecular Assemblies

This section would explore the non-covalent interactions (like hydrogen bonding, van der Waals forces, and π-stacking) that govern how molecules of this compound interact with each other and with other molecules. This understanding is key to predicting its physical properties and how it might form larger, organized structures (supramolecular assemblies).

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a notable absence of specific theoretical and computational chemistry studies focused solely on the compound This compound . Consequently, detailed research findings required to populate the requested article sections on its hydrogen bonding networks, pi-stacking interactions, Hirschfeld surface analysis, and Quantitative Structure-Property Relationships (QSPR) are not available in published resources.

The performed searches for scholarly articles and data pertaining to the specific intermolecular interactions and chemoinformatic properties of this compound did not yield any dedicated studies. While research exists for related aniline derivatives, such as 4-methylaniline, these findings are not directly transferable or applicable to the unique structural and electronic properties of this compound. Extrapolating data from analogous compounds would not adhere to the principles of scientific accuracy and would constitute a misrepresentation of the available evidence for the specified molecule.

Therefore, in adherence to the strict requirement for scientifically accurate and specific content, the requested article focusing on the theoretical and computational chemistry of this compound cannot be generated at this time due to the lack of primary research data.

Applications in Advanced Materials and Catalysis Research

Role as Ligand or Ligand Precursor in Homogeneous Catalysis

There is no available literature detailing the design, synthesis, or application of novel metal-amine complexes specifically involving 4-methyl-N-(4-methylpentan-2-yl)aniline. While aniline (B41778) and its derivatives are broadly used as ligands in coordination chemistry, the specific chelating properties and catalytic activity of complexes derived from this compound have not been reported. Consequently, there is no information on its application in asymmetric catalysis.

Functional Components in Material Science

No studies have been found that describe the incorporation of this compound into polymeric systems such as polyamines or melamine polymers. Similarly, there is a lack of research into the liquid crystalline properties of its derivatives, for instance, in the formation of azomethine-based liquid crystals.

Precursors for Advanced Chemical Synthesis

While the structural motifs present in this compound suggest its potential as an intermediate in organic synthesis, no specific examples of its use as a precursor for advanced chemical synthesis are documented in the accessible scientific literature.

Environmental Fate and Degradation Mechanisms

Atmospheric Transformation Pathways

The atmospheric fate of 4-methyl-N-(4-methylpentan-2-yl)aniline is expected to be primarily governed by gas-phase reactions with atmospheric oxidants and, to a lesser extent, by photolytic degradation.

The principal removal process for most volatile organic compounds in the troposphere is reaction with hydroxyl (OH) radicals. For N-alkylanilines, this reaction is anticipated to be rapid due to the electron-rich nature of the aniline (B41778) moiety and the presence of abstractable hydrogen atoms on the alkyl groups and the amino group. The reaction can proceed via two main pathways: OH radical addition to the aromatic ring and hydrogen abstraction from the N-H bond or the C-H bonds of the alkyl substituents.

For aniline and its derivatives, the reaction with OH radicals is known to be very fast, with rate constants typically in the range of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. This suggests a short atmospheric lifetime for this compound, likely on the order of hours.

Reactions with other atmospheric oxidants, such as ozone (O₃) and nitrate radicals (NO₃), are also possible. However, for most amines, the reaction rate with OH radicals is significantly faster, making it the dominant atmospheric degradation pathway.

Table 1: Estimated Atmospheric Lifetime of this compound with Respect to Reaction with OH Radicals This table is based on data for structurally similar compounds.

| Atmospheric Oxidant | Assumed Rate Constant (cm³ molecule⁻¹ s⁻¹) | Assumed Average Oxidant Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime |

| OH Radical | 1 x 10⁻¹⁰ | 2 x 10⁶ | ~2.8 hours |

Anilines and their derivatives can absorb ultraviolet (UV) radiation in the environmentally relevant wavelength range (>290 nm), which can potentially lead to their direct photolytic degradation. The absorption of UV light can excite the molecule to a higher energy state, which may then undergo various reactions, including bond cleavage.

Aquatic and Soil Environmental Behavior

In aquatic and soil environments, the fate of this compound will be influenced by a combination of chemical and biological processes, including hydrolysis, redox reactions, biodegradation, and adsorption to solid matrices.

N-alkylanilines are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-nitrogen bond in the aniline structure is not readily cleaved by water. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in aquatic and soil environments.

Redox reactions, however, can play a role in the transformation of anilines in soil and sediment. The aniline functional group is susceptible to oxidation. In aerobic soils, microbial and enzymatic oxidation can occur. In anaerobic environments, anilines can be involved in reduction reactions. The redox potential (Eh) and pH of the soil are critical factors controlling these transformations. Under oxidizing conditions, anilines can be transformed into various products, including nitrobenzenes and phenolic compounds.

Biodegradation is expected to be a significant degradation pathway for this compound in both soil and aquatic environments.

Under aerobic conditions , microorganisms are known to degrade a wide variety of aniline derivatives. The degradation is typically initiated by oxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechol-like intermediates. These intermediates are then further degraded through ring cleavage and subsequent metabolism. The presence of alkyl substituents on the nitrogen and the aromatic ring may influence the rate and pathway of biodegradation. In some cases, N-dealkylation can be an initial step in the degradation process.

Under anaerobic conditions , the biodegradation of anilines can also occur, although often at a slower rate than under aerobic conditions. The specific degradation pathways under anaerobic conditions are less well understood but may involve reductive processes. The structure of the aniline derivative can significantly impact its biodegradability under anaerobic conditions.

This compound is expected to adsorb to soil and sediment particles. The primary mechanism of adsorption for non-ionic organic compounds like this is partitioning into soil organic matter. The extent of adsorption is commonly described by the soil organic carbon-water partition coefficient (Koc).

The Koc value is a measure of a chemical's tendency to be adsorbed by soil or sediment. A higher Koc value indicates stronger adsorption and lower mobility in the environment. Based on the structure of this compound, which contains both a nonpolar alkyl chain and a moderately polar aniline group, it is likely to have a moderate Koc value. This would suggest that the compound will have low to moderate mobility in soil and is likely to be found associated with the solid phase in aquatic environments.

The adsorption of anilines to soil is also influenced by soil properties such as organic carbon content, clay content, and pH. Higher organic carbon content generally leads to stronger adsorption. The pH can affect the speciation of the aniline (protonated vs. neutral), which in turn influences its adsorption behavior.

Table 2: Estimated Soil Adsorption Coefficients (Koc) for Substituted Anilines This table presents data for structurally related compounds to infer the potential behavior of this compound.

| Compound | Log Koc | Mobility Class | Reference |

| Aniline | 1.17 | High | dss.go.th |

| 4-Chloroaniline | 2.05 | Moderate | Generic data |

| 2,6-Dimethylaniline | 2.18 | Moderate | Generic data |

| 4-Isopropylaniline | 2.65 | Low to Moderate | Generic data |

Based on this data, it can be inferred that this compound, with its larger alkyl substituent, would likely have a higher Koc value than the compounds listed, suggesting low mobility in soil.

Environmental Monitoring and Analytical Techniques for Trace Detection

The detection and quantification of trace levels of this compound in complex environmental matrices such as water and sediments are critical for understanding its environmental fate and potential impact. This necessitates the development of sensitive and selective analytical methodologies. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are powerful techniques for the analysis of aniline derivatives in environmental samples.

Method Development for Detection in Water and Sediments

The development of robust analytical methods for the trace detection of this compound in water and sediments involves several key steps, including sample preparation, chromatographic separation, and detection. While specific methods for this exact compound are not extensively documented in publicly available literature, established methods for other aniline derivatives can be adapted.

Sample Preparation

Effective sample preparation is crucial to isolate the target analyte from the complex sample matrix and concentrate it to a level suitable for instrumental analysis. For water samples, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE, often performed with solvents like dichloromethane or a mixture of methanol and acetonitrile, is a well-established method for extracting aniline derivatives. SPE offers advantages such as higher enrichment factors, lower solvent consumption, and the potential for automation.

For sediment and soil samples, more rigorous extraction techniques are required. Accelerated solvent extraction (ASE) is a rapid and efficient method that uses elevated temperatures and pressures to extract analytes from solid matrices. A study on the determination of aniline in soil utilized ASE, demonstrating good recoveries and precision. mdpi.com The choice of extraction solvent is critical and is typically a balance between the polarity of the target analyte and the characteristics of the sediment matrix.

Chromatographic Separation and Detection

Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-suited for the analysis of aniline derivatives.

GC-MS: This technique offers high chromatographic resolution and is a standard method for the analysis of many organic pollutants. For aniline derivatives, a derivatization step may sometimes be employed to improve volatility and chromatographic performance, although direct analysis is also possible. A German standard method for the determination of aniline derivatives in water utilizes GC-MS after LLE. d-nb.info

LC-MS/MS: This approach has gained prominence for the analysis of polar and thermolabile compounds, as it often does not require derivatization. LC-MS/MS provides high sensitivity and selectivity, making it suitable for trace-level detection in complex environmental samples. d-nb.info A study comparing GC-MS and LC-MS/MS for the analysis of methylated and chlorinated anilines in groundwater found that LC-MS/MS offered the advantage of direct injection without further sample preparation. d-nb.info

The following interactive table summarizes typical instrumental parameters for the analysis of aniline derivatives, which can be considered as a starting point for method development for this compound.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Column | Capillary column (e.g., DB-5ms) | C18 reversed-phase column |

| Injection Mode | Splitless | Direct injection |

| Carrier Gas/Mobile Phase | Helium | Gradient of water and acetonitrile/methanol with formic acid |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | Multiple Reaction Monitoring (MRM) |

Speciation and Metabolite Identification in Environmental Samples

Understanding the speciation and identifying the metabolites of this compound are essential for a comprehensive assessment of its environmental behavior and potential risks. The parent compound can undergo various transformation processes in the environment, leading to the formation of new chemical species.

Speciation

The speciation of anilines in the environment is influenced by factors such as pH and the presence of organic matter. The aniline functional group is basic and can be protonated in acidic conditions, affecting its solubility, mobility, and bioavailability. In soil and sediment, aniline and its derivatives can interact with humic substances through various mechanisms, including covalent bonding and hydrophobic partitioning, which can lead to their persistence.

Metabolite Identification

The biodegradation of aromatic amines like this compound is a key transformation pathway in the environment. Aerobic biodegradation often involves the action of mono- and dioxygenase enzymes produced by microorganisms. nih.gov These enzymes can hydroxylate the aromatic ring, leading to the formation of catecholic intermediates. For instance, the biodegradation of 2,4-dimethylaniline has been shown to proceed through a 3-methylcatechol intermediate following oxidative deamination. While specific studies on this compound are lacking, it is plausible that similar pathways involving hydroxylation of the aromatic ring and oxidation or cleavage of the N-alkyl side chain could occur.

The identification of these metabolites typically requires advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. HRMS provides accurate mass measurements, which can be used to determine the elemental composition of unknown metabolites.

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Methodologies

The synthesis of N-alkylated anilines is a cornerstone of industrial chemistry, with applications in pharmaceuticals, agrochemicals, and materials. However, traditional methods often rely on harsh reagents and generate significant waste. The future of synthesizing compounds like 4-methyl-N-(4-methylpentan-2-yl)aniline lies in the adoption of greener and more sustainable practices.

A primary challenge is the development of catalytic systems that are both efficient and environmentally benign. Reductive amination of p-toluidine (B81030) with 4-methyl-2-pentanone stands as a direct route to this compound. Future research will likely focus on replacing classical reducing agents with cleaner alternatives. Catalytic transfer hydrogenation, utilizing formic acid or isopropanol as hydrogen donors in the presence of heterogeneous catalysts, offers a promising avenue. The development of robust, reusable catalysts, such as metal nanoparticles supported on inert materials, will be crucial for the industrial viability of these processes.

Biocatalysis represents another frontier in the sustainable synthesis of N-alkylated anilines. While the use of enzymes for N-alkylation is an emerging field, the potential benefits are substantial, including high selectivity and mild reaction conditions. waterquality.gov.au Future research could involve screening for or engineering enzymes like imine reductases or amine dehydrogenases that can facilitate the reductive amination of p-toluidine with 4-methyl-2-pentanone. researchgate.net The substrate scope of these enzymes will need to be expanded to accommodate the specific steric and electronic properties of the reactants.

Furthermore, the principles of green chemistry, such as the use of aqueous media and the minimization of solvent use, will guide the development of new synthetic protocols. acs.orgcbseacademic.nic.in Research into micellar catalysis, where reactions are carried out in organized aqueous media, could provide a solvent-free or solvent-minimized approach to the synthesis of this compound. acs.org

| Synthetic Approach | Advantages | Research Challenges |

| Catalytic Reductive Amination | High atom economy, potential for high selectivity. | Development of cheap, robust, and recyclable catalysts; avoiding over-alkylation. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for specific substrates; improving catalyst stability and turnover. |

| Green Chemistry Approaches | Reduced solvent waste, safer reaction conditions. | Overcoming solubility issues in aqueous media; developing efficient catalysts for water-based systems. |

Exploration of Novel Reactivity and Unexplored Transformations

Beyond its synthesis, the reactivity of this compound itself is a fertile ground for future research. The presence of multiple reactive sites—the aromatic ring, the N-H bond, and the C-H bonds on the alkyl substituent—opens up possibilities for a wide range of chemical transformations.

A significant area of future exploration is the selective functionalization of C-H bonds. The direct activation and functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis as it allows for more efficient and atom-economical synthetic routes. For this compound, research could focus on the selective activation of the aromatic C-H bonds at the ortho or meta positions relative to the amino group, or the aliphatic C-H bonds on the pentyl chain. nih.govnih.gov The development of transition-metal catalysts, particularly those based on earth-abundant metals like iron, will be key to achieving this. nih.gov

Photocatalysis offers another avenue for exploring novel reactivity. Visible-light-mediated reactions can enable transformations that are difficult to achieve through traditional thermal methods. researchgate.net Future studies could investigate the photocatalytic oxidation or coupling reactions of this compound, potentially leading to the synthesis of novel heterocyclic compounds or functionalized aniline (B41778) derivatives. The photocatalytic degradation of anilines is also an area of interest for environmental remediation. waterquality.gov.au

The exploration of unexplored transformations could also involve the use of this compound as a building block in multicomponent reactions or as a ligand for the synthesis of novel metal complexes with catalytic or material applications. The steric and electronic properties of the N-(4-methylpentan-2-yl) group could impart unique properties to such complexes.

Integration of Advanced Spectroscopic and Computational Approaches

A comprehensive understanding of the structure, properties, and reactivity of this compound requires the integration of advanced analytical and computational techniques. While standard techniques like NMR and mass spectrometry are essential for routine characterization, more advanced methods can provide deeper insights.

Future research should employ a combination of experimental and computational methods to elucidate the conformational landscape of the molecule and its impact on reactivity. Density Functional Theory (DFT) calculations can be used to predict the most stable conformers, analyze the electronic structure, and model reaction mechanisms. researchgate.netresearchgate.net Such studies can help in understanding the regioselectivity of C-H activation reactions or the binding of the molecule to a catalyst's active site.

Advanced spectroscopic techniques will also play a crucial role. Two-dimensional NMR techniques can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. In the context of its potential use in materials, techniques like solid-state NMR and X-ray crystallography will be invaluable for characterizing its structure in the solid state. Furthermore, the application of chiroptical spectroscopy, such as circular dichroism, would be relevant if enantiomerically pure forms of the compound are synthesized.